molecular formula C15H18N2O3 B1398581 Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 1053656-23-7

Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No.: B1398581
CAS No.: 1053656-23-7
M. Wt: 274.31 g/mol
InChI Key: XFXHASOSRKYQOF-UHFFFAOYSA-N
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Description

Structural Significance of 1,2,4-Oxadiazole Core in Heterocyclic Chemistry

The 1,2,4-oxadiazole core possesses unique structural characteristics that distinguish it from other five-membered heterocyclic systems and contribute to its exceptional biological activity profile. This heterocycle demonstrates bioisosteric equivalence with ester and amide functional groups, enabling specific interactions such as hydrogen bonding while providing enhanced stability compared to these potentially hydrolyzable moieties. This bioisosteric relationship has proven particularly valuable in medicinal chemistry applications where metabolic stability is a critical concern.

The aromatic character of the 1,2,4-oxadiazole ring system is notably different from other five-membered heterocycles, with aromaticity indices of 39 or 48 depending on the measurement method employed. This relatively low aromaticity contributes to the heterocycle's tendency to undergo rearrangement reactions into more stable heterocyclic systems, a property that has been exploited in synthetic transformations. The labile oxygen-nitrogen bond within the ring structure enhances its reactivity profile, particularly under thermal or photochemical conditions.

The electronic distribution within the 1,2,4-oxadiazole ring creates distinct reactive sites that influence both chemical reactivity and biological activity. The electrophilic character of carbon atoms at positions 3 and 5 becomes enhanced when electron-withdrawing substituents are present, while the nitrogen atom at position 4 exhibits nucleophilic or weakly basic character similar to pyridine. The nitrogen atom at position 2 demonstrates ambiphilic character, and the ring oxygen can function as a leaving group in various chemical transformations.

Table 1: Electronic Properties of 1,2,4-Oxadiazole Ring Positions

Ring Position Electronic Character Reactivity Pattern Substitution Effects
C-3 Electrophilic Nucleophilic attack Enhanced by electron-withdrawing groups
N-4 Nucleophilic/Basic Electrophilic attack Pyridine-like behavior
C-5 Electrophilic Nucleophilic attack Enhanced by electron-withdrawing groups
N-2 Ambiphilic Dual reactivity Variable depending on conditions
Oxygen Leaving group Bond cleavage Facilitates rearrangement reactions

The thermal reactivity of 1,2,4-oxadiazoles includes several well-characterized rearrangement processes, most notably the Boulton-Katritzky rearrangement, which involves internal nucleophilic substitution mechanisms. This reaction demonstrates the heterocycle's ability to undergo ring-opening and ring-closing transformations, leading to the formation of alternative heterocyclic systems such as 1,2,3-triazoles or 1,3,4-oxadiazoles depending on the specific reaction conditions and substituent patterns.

Photochemical reactivity represents another important aspect of 1,2,4-oxadiazole chemistry, with the labile oxygen-nitrogen bond playing a central role in photo-induced transformations. These reactions typically generate reactive open-chain intermediates with zwitterionic, biradical, or nitrene-like characteristics, which can subsequently undergo various cyclization processes to form different heterocyclic products. The ring contraction-ring expansion route and internal-cyclization isomerization route represent two distinct pathways for photochemical rearrangement of 1,2,4-oxadiazoles.

Role of Ethyl 5-(4-tert-butylphenyl)-oxadiazole-3-carboxylate in Medicinal Chemistry Scaffolds

Ethyl 5-(4-tert-butylphenyl)-oxadiazole-3-carboxylate represents a sophisticated example of strategic molecular design in medicinal chemistry, incorporating multiple structural elements that contribute to enhanced biological activity and pharmacokinetic properties. The presence of the tert-butylphenyl substituent at position 5 of the oxadiazole ring provides significant lipophilic character while maintaining metabolic stability, a combination that has proven valuable in the development of orally bioavailable pharmaceutical agents.

The tert-butyl group's role in enhancing metabolic stability has been well-documented in pharmaceutical research, particularly in addressing the challenges associated with benzylic oxidation and other common metabolic soft spots. This structural modification has been shown to extend plasma half-life significantly compared to unbranched alkyl analogues, with some tert-butylphenyl derivatives demonstrating biological half-lives exceeding five hours in pharmacokinetic studies. The incorporation of this bulky, branched substituent provides steric hindrance that protects against enzymatic degradation while maintaining favorable lipophilicity characteristics.

The ethyl carboxylate functional group at position 3 of the oxadiazole ring serves multiple functions in the overall molecular architecture. This ester moiety provides a site for potential hydrolysis to generate the corresponding carboxylic acid, which may serve as an active metabolite or prodrug intermediate. Additionally, the ethyl ester group contributes to the compound's solubility profile and provides opportunities for further structural modification through standard organic synthesis techniques.

Table 2: Structural Components and Their Contributions to Biological Activity

Structural Element Position Primary Function Biological Contribution
1,2,4-Oxadiazole core Central ring Bioisosteric replacement Metabolic stability, hydrogen bonding
4-tert-butylphenyl Position 5 Lipophilic character Enhanced permeability, metabolic protection
Ethyl carboxylate Position 3 Solubility modifier Bioavailability, prodrug potential
tert-Butyl group Para position Steric bulk Protection from metabolism

The antimicrobial properties of compounds containing the tert-butylphenyl-oxadiazole framework have been extensively studied, with several derivatives demonstrating significant activity against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacterial strains. These compounds have shown minimum inhibitory concentration values ranging from 4 to 8 micrograms per milliliter against clinical isolates, including vancomycin-resistant staphylococcal and enterococcal species. The superior activity compared to conventional antibiotics highlights the potential of this structural class for addressing antibiotic resistance challenges.

The biofilm disruption capabilities of tert-butylphenyl-oxadiazole derivatives represent an additional therapeutic advantage, as bacterial biofilms pose significant challenges in clinical treatment scenarios. Compounds incorporating this structural framework have demonstrated dose-dependent biofilm eradication properties, showing more than two-fold superior activity compared to vancomycin in disrupting bacterial biofilm mass. This dual mechanism of action, combining direct antimicrobial activity with biofilm disruption, provides a comprehensive approach to treating resistant bacterial infections.

Recent structure-activity relationship studies have identified specific requirements for optimal biological activity within this compound class. The presence of the 3-hydroxyazetidine moiety as a nitrogenous substituent has emerged as particularly important for antimicrobial activity, with unsubstituted analogues showing complete loss of antibacterial properties. This finding emphasizes the critical role of precise structural modifications in maintaining and enhancing biological activity.

Table 3: Structure-Activity Relationship Data for Related Oxadiazole Derivatives

Compound Variation Substituent Change Activity Impact Reference Activity
Base structure 4-tert-butylphenyl-oxadiazole Moderate activity Baseline comparison
With 3-hydroxyazetidine Added nitrogenous group Enhanced activity 2-fold improvement
Unsubstituted analogue No nitrogenous group No activity Complete loss
Vancomycin comparison Standard antibiotic Inferior to test compounds Clinical reference

The pharmacokinetic profile of ethyl 5-(4-tert-butylphenyl)-oxadiazole-3-carboxylate and related compounds demonstrates the successful translation of structural design principles into clinically relevant properties. Oral bioavailability studies have shown that compounds incorporating the oxadiazole linker achieve plasma concentrations that exceed minimum inhibitory concentration values against target pathogens. This achievement represents a significant advancement over earlier generations of related compounds that suffered from extremely short plasma half-lives and poor oral absorption.

The synthetic accessibility of ethyl 5-(4-tert-butylphenyl)-oxadiazole-3-carboxylate through established heterocyclic chemistry methodologies facilitates its incorporation into medicinal chemistry programs. The compound can be prepared using standard oxadiazole formation protocols, including the cyclization of appropriate amidoxime intermediates with carboxylic acid derivatives under various reaction conditions. This synthetic tractability, combined with the compound's favorable biological and pharmacokinetic properties, positions it as an attractive scaffold for further pharmaceutical development efforts.

Properties

IUPAC Name

ethyl 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-19-14(18)12-16-13(20-17-12)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHASOSRKYQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate typically involves the reaction of 4-tert-butylbenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic or oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, derivatives of oxadiazoles have shown activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory and Analgesic Properties
Studies have demonstrated that oxadiazole compounds can possess anti-inflammatory and analgesic effects. The incorporation of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and efficacy in vivo . These properties make it a candidate for further development in pain management therapies.

Materials Science

Fluorescent Materials
this compound can be utilized in the synthesis of fluorescent materials. Its unique electronic properties allow it to be used as a building block in the creation of luminescent polymers or dyes. Such materials are valuable in applications ranging from organic light-emitting diodes (OLEDs) to sensors .

Polymeric Composites
In materials science, the compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The addition of oxadiazole derivatives into polymer blends has been shown to improve their thermal properties while maintaining flexibility . This is particularly useful in developing advanced materials for aerospace and automotive applications.

Agricultural Chemistry

Pesticidal Activity
The compound has shown promise as a potential pesticide. Research indicates that oxadiazoles can act as effective agents against various pests due to their ability to disrupt biological processes within target organisms . This application is critical in developing sustainable agricultural practices and reducing reliance on traditional chemical pesticides.

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Study Medicinal ChemistryDemonstrated effectiveness against multiple bacterial strains with minimal cytotoxicity .
Fluorescent Polymer Development Materials ScienceSuccessful incorporation into polymer matrices led to enhanced luminescence properties .
Pesticidal Activity Evaluation Agricultural ChemistryShowed significant pest control efficacy with low environmental toxicity .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate 4-tert-butylphenyl (5) ~274 (estimated) High lipophilicity, steric hindrance
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate 4-chlorophenyl (5) 252.66 Electron-withdrawing Cl enhances polarity
Ethyl 5-(2-thienyl)-[1,2,4]oxadiazole-3-carboxylate 2-thienyl (5) 224.23 Sulfur-containing; potential π-π interactions
Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate 4-methylphenyl (5) ~238 (estimated) Moderate lipophilicity, less steric bulk
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate 4-tert-butylphenyl (3) 274.32 Positional isomer; altered dipole moment

Key Observations :

  • Steric Effects : The bulky tert-butyl group may hinder interactions in enzymatic binding pockets compared to smaller substituents like methyl or thienyl .
  • Electronic Effects : Chlorophenyl and thienyl substituents introduce electron-withdrawing and π-electron-rich moieties, respectively, altering reactivity in synthetic pathways or biological activity .

Positional Isomerism and Functional Group Variations

  • Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate : The tert-butylphenyl group at position 3 (vs.
  • Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-[1,2,4]oxadiazole-3-carboxylate : The Boc-protected aminoethyl chain introduces a reactive site for further functionalization, distinguishing it from the target compound’s inert tert-butyl group.

Biological Activity

Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate (CAS No. 158154-63-3) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 158154-63-3
  • Purity : Typically >95% for biological assays

Synthesis

The synthesis of this compound generally involves the reaction of appropriate hydrazine derivatives with carboxylic acid derivatives under controlled conditions. Recent methodologies include microwave-assisted synthesis, which enhances yield and reduces reaction time compared to conventional methods .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. Notably:

  • Cytotoxicity : This compound has demonstrated significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for these cell lines are reported to be in the micromolar range, indicating potent activity .
Cell LineIC₅₀ Value (µM)
MCF-70.65
HeLa2.41

The mechanism underlying the anticancer activity appears to involve apoptosis induction through the upregulation of p53 and activation of caspase pathways. Flow cytometry assays have shown that treatment with this compound leads to increased apoptotic cell death in a dose-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains:

Bacterial StrainActivity Level
E. coliModerate
P. aeruginosaModerate
K. pneumoniaeModerate
S. aureusLow

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Anticancer Study : A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutics like doxorubicin. The results indicated that while doxorubicin remains more potent in some cases, the oxadiazole derivative exhibited comparable efficacy with fewer side effects on normal cells at certain concentrations .
  • Antimicrobial Evaluation : In a study assessing various oxadiazole compounds for their antimicrobial properties, this compound was found to effectively inhibit growth in E. coli and P. aeruginosa at sub-micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted amidoximes and activated esters. For example, analogous oxadiazoles are prepared by reacting ethyl chlorooxoacetate with tert-butyl-substituted amidoximes under reflux in aprotic solvents (e.g., THF or DCM). Yields (~60–93%) depend on stoichiometry, temperature, and catalyst use. Side products like regioisomers may form if reaction times exceed optimal thresholds, necessitating HPLC purification .

Q. How is the structure of this compound validated, and what spectroscopic techniques are critical for characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms regiochemistry and substituent positions. Mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 262.0388) verifies molecular integrity. X-ray crystallography using SHELX software refines crystal structures, resolving ambiguities in stereochemistry or bond angles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include using fume hoods, nitrile gloves, and eye protection. Inhalation risks require immediate fresh air exposure and medical consultation. Skin contact necessitates washing with soap/water, while eye exposure mandates 15-minute rinsing. Toxicity data from analogous oxadiazoles suggest avoiding prolonged exposure due to potential irritant effects .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting or shifts) may arise from dynamic effects like tautomerism or solvent interactions. Computational modeling (DFT or MD simulations) can predict stable conformers. Single-crystal X-ray diffraction via SHELXL provides definitive structural validation, resolving ambiguities .

Q. What strategies enable the introduction of acetylenic substituents into the 1,2,4-oxadiazole core, and what challenges arise?

  • Methodological Answer : Acetylenic derivatives are synthesized via dehydrohalogenation of dibromo intermediates (e.g., using NaNH₂ in liquid NH₃ at −70°C). Challenges include low yields (9–54%) due to competing oligomerization and side reactions. Optimizing base strength and reaction temperature minimizes byproducts. TLC monitoring and flash chromatography are critical for isolating pure acetylene-oxadiazole hybrids .

Q. How does the tert-butylphenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-donating tert-butyl group enhances steric bulk, reducing π-stacking interactions in solid-state structures. Cyclic voltammetry reveals moderated electron-withdrawing effects from the oxadiazole ring, impacting redox behavior. Substituent effects can be quantified via Hammett σ constants or computational studies (e.g., NBO analysis) .

Q. What analytical approaches resolve metabolic or degradation products of this compound in biological studies?

  • Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) identifies metabolites by matching fragmentation patterns to exact mass databases (e.g., m/z 301.0636). Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways in vitro. Stability studies under varied pH/temperature conditions reveal degradation kinetics, guiding storage protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.